molecular formula C19H18N2O3 B132397 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide CAS No. 52061-51-5

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide

Cat. No.: B132397
CAS No.: 52061-51-5
M. Wt: 322.4 g/mol
InChI Key: PBWXUCRHDILBKM-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyloxy halide reacts with the indole derivative in the presence of a base.

    Formation of the Glyoxylamide Moiety: The glyoxylamide moiety can be introduced by reacting the indole derivative with glyoxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance its binding affinity to certain enzymes or receptors, influencing its biological activity. The compound may act by inhibiting or activating specific enzymes, modulating signaling pathways, or interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Another benzyloxy derivative with different functional groups.

    N-[4-(Benzyloxy)phenyl]glycinamide: A compound with a similar benzyloxy group but different core structure.

Uniqueness

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its indole core and glyoxylamide moiety make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-2-oxo-2-(4-phenylmethoxy-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-21(2)19(23)18(22)14-11-20-15-9-6-10-16(17(14)15)24-12-13-7-4-3-5-8-13/h3-11,20H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWXUCRHDILBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446612
Record name 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52061-51-5
Record name 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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